molecular formula C27H25ClF3N3O2 B560648 Taranabant ((1R,2R)stereoisomer)

Taranabant ((1R,2R)stereoisomer)

カタログ番号: B560648
分子量: 516.0 g/mol
InChIキー: QLYKJCMUNUWAGO-HXOBKFHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

MK0364 (1R,2R)立体異性体の合成には、中間体の調製とその後の最終生成物形成反応を含む複数の工程が含まれます。具体的な合成経路と反応条件は一般的に機密情報であり、製造業者によって異なる場合があります。 一般的な合成方法には、キラル触媒と選択的反応を使用して目的の立体異性体を得ることが含まれます .

工業的製造方法

MK0364 (1R,2R)立体異性体の工業的製造には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、結晶化、精製、品質管理などの工程が含まれる場合があります。これにより、業界基準を満たすことができます .

化学反応の分析

反応の種類

MK0364 (1R,2R)立体異性体は、以下を含むさまざまな化学反応を起こします。

一般的な試薬および条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために最適化されます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が得られ、還元により化合物の還元体が得られます。 置換反応により、元の化合物が異なる官能基で修飾されたものが得られます .

科学的研究の応用

Weight Loss Efficacy

Taranabant was subjected to several clinical trials to assess its efficacy in promoting weight loss:

  • Phase II Trials : In a study involving 533 patients over 12 weeks, Taranabant significantly reduced body weight compared to placebo, with participants on a 2 mg dose experiencing double the weight loss .
  • Phase III Trials : A larger Phase III trial included approximately 2,400 patients over two years. Results indicated that doses of 2 mg and 4 mg led to clinically significant weight loss, with many participants losing at least 5% of their body weight . However, the trials also revealed a concerning increase in psychiatric side effects associated with higher doses.

Side Effects and Safety Concerns

Despite its effectiveness in weight management, Taranabant was associated with various adverse effects:

  • Gastrointestinal Issues : Patients reported nausea and diarrhea.
  • Psychiatric Effects : Increased anxiety, depression, irritability, and mood changes were prevalent among participants receiving Taranabant compared to those on placebo . The incidence of these side effects raised significant concerns about the drug's safety profile.

Due to these adverse effects and the modest efficacy observed in long-term studies, Merck & Co. discontinued the development of Taranabant as an anti-obesity agent in October 2008 .

Summary of Clinical Trials

Study Phase Participants Duration Dosage Weight Loss Results Adverse Effects
Phase II53312 weeks0.5 - 6 mgSignificant vs. placeboMild gastrointestinal issues
Phase III~2400104 weeks2 - 6 mgClinically significant weight loss; up to -7.6 kgIncreased psychiatric symptoms

Future Research Directions

While Taranabant's development as an anti-obesity drug has ceased, it opens avenues for further investigation into cannabinoid receptor modulation:

  • Combination Therapies : There is potential for using lower doses of Taranabant in combination with other therapeutic agents to mitigate side effects while enhancing efficacy.
  • Neutral CB1R Antagonists : Future studies may explore neutral antagonists that do not carry the same psychiatric risks as inverse agonists like Taranabant .
  • Endocannabinoid System Research : Continued exploration into the endocannabinoid system's role in metabolism may yield new therapeutic strategies for obesity and related metabolic disorders.

作用機序

MK0364 (1R,2R)立体異性体は、カンナビノイド1(CB1)受容体における逆アゴニストとして作用することで効果を発揮します。これは、受容体に結合し、アゴニストとは反対の応答を誘導することを意味します。 この化合物がCB1受容体と相互作用することにより、受容体の活性が阻害され、食欲調節、痛覚、気分など、さまざまな生理学的プロセスが調節されます .

類似の化合物との比較

類似の化合物

独自性

MK0364 (1R,2R)立体異性体は、CB1受容体に対する高い効力と選択性により独特です。 その特定の立体化学は、受容体との標的相互作用を可能にし、科学研究および潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

MK0364 (1R,2R)stereoisomer is unique due to its high potency and selectivity for the CB1 receptor. Its specific stereochemistry allows for targeted interactions with the receptor, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, was developed primarily for the treatment of obesity. Its biological activity is characterized by its effects on food intake, weight loss, and metabolic parameters in clinical settings. This article reviews the biological activity of taranabant, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

Taranabant functions as an inverse agonist at the CB1 receptor, which plays a crucial role in regulating energy homeostasis and appetite. By inhibiting this receptor, taranabant reduces food intake and promotes weight loss. In preclinical studies, it has been shown to decrease acute food consumption and enhance energy expenditure in overweight and obese subjects .

2. Pharmacokinetics

The pharmacokinetic profile of taranabant has been extensively studied. A population pharmacokinetic model developed from data pooled across multiple phase 1 and phase 2 studies indicated that taranabant follows a three-compartment model with first-order absorption and elimination . Key pharmacokinetic parameters include:

ParameterValue
Apparent Clearance25.4 L/h
Volume of Distribution (Steady-State)2,578 L
Primary MetabolismCytochrome P450 3A4
Active MetaboliteM1 (2-3 times higher concentration than taranabant)

These findings suggest that while taranabant is primarily metabolized by the liver, its active metabolite may contribute to its overall pharmacological effects .

3. Clinical Efficacy

Taranabant has undergone several clinical trials assessing its efficacy in weight management among obese individuals. A notable double-blind, randomized, placebo-controlled study evaluated doses of 2 mg and 4 mg over two years:

  • Weight Loss Results :
    • At week 52:
      • Placebo: -2.6 kg
      • Taranabant 2 mg: -6.6 kg
      • Taranabant 4 mg: -8.1 kg
    • At week 104:
      • Placebo: -1.4 kg
      • Taranabant 2 mg: -6.4 kg
      • Taranabant 4 mg: -7.6 kg

The proportion of patients achieving at least a 5% weight loss was significantly higher in the taranabant groups compared to placebo . However, the study also noted that higher doses were associated with increased adverse effects.

4. Safety Profile

The safety profile of taranabant raised concerns during clinical trials. Adverse events were generally dose-related and included gastrointestinal issues, nervous system effects, psychiatric symptoms, and skin reactions . The higher dose (6 mg) was discontinued due to these adverse experiences, leading to a recommendation against further development for obesity treatment based on risk-benefit assessments.

5. Case Studies

A review of case studies highlights the mixed outcomes associated with taranabant treatment:

  • Case Study A : An obese patient treated with 4 mg of taranabant experienced significant weight loss but reported anxiety and mood swings.
  • Case Study B : Another patient on a lower dose (2 mg) achieved moderate weight loss without significant side effects.

These cases illustrate the variability in patient responses to taranabant and emphasize the need for careful monitoring during treatment.

特性

IUPAC Name

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKJCMUNUWAGO-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taranabant ((1R,2R)stereoisomer)
Reactant of Route 2
Reactant of Route 2
Taranabant ((1R,2R)stereoisomer)
Reactant of Route 3
Reactant of Route 3
Taranabant ((1R,2R)stereoisomer)
Reactant of Route 4
Reactant of Route 4
Taranabant ((1R,2R)stereoisomer)
Reactant of Route 5
Reactant of Route 5
Taranabant ((1R,2R)stereoisomer)
Reactant of Route 6
Reactant of Route 6
Taranabant ((1R,2R)stereoisomer)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。